molecular formula C12H11N3O2S2 B5513197 N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide

Cat. No.: B5513197
M. Wt: 293.4 g/mol
InChI Key: CTBSGSQYJYHUAP-UHFFFAOYSA-N
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Description

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, along with the sulfanyl and acetamide groups, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSGSQYJYHUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide typically involves multicomponent reactions. One common method includes the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides high yields of the desired product. The reaction conditions usually involve the use of ethanol as a solvent and a temperature of around 20°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazoles. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

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